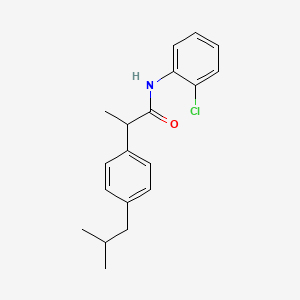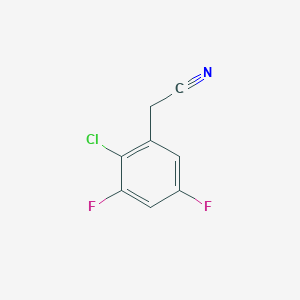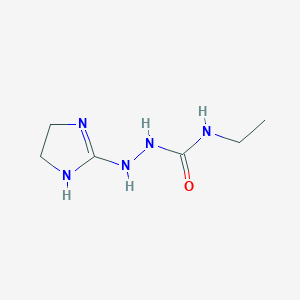
2-(4,5-Dihydro-1H-imidazol-2-yl)-N-ethylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- is a chemical compound that features a hydrazinecarboxamide group attached to a 4,5-dihydro-1H-imidazol-2-yl moiety, with an ethyl group at the nitrogen atom. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agriculture, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- typically involves the reaction of hydrazinecarboxamide with an appropriate imidazole derivative under controlled conditions. One common method includes the condensation of hydrazinecarboxamide with 2-chloro-4,5-dihydro-1H-imidazole in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinecarboxamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-methyl-: Similar structure but with a methyl group instead of an ethyl group.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Contains a phenylamine group instead of a hydrazinecarboxamide group
Uniqueness
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the nitrogen atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H13N5O |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1H-imidazol-2-ylamino)-3-ethylurea |
InChI |
InChI=1S/C6H13N5O/c1-2-7-6(12)11-10-5-8-3-4-9-5/h2-4H2,1H3,(H2,7,11,12)(H2,8,9,10) |
InChI-Schlüssel |
PCZKFLOKMOMWRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NNC1=NCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


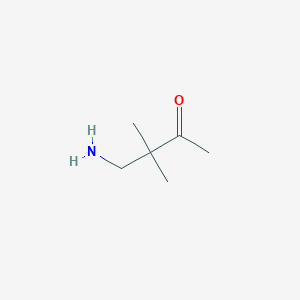

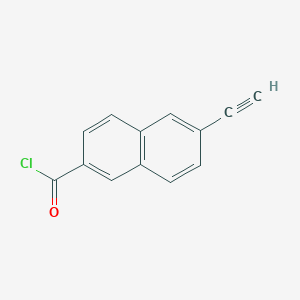


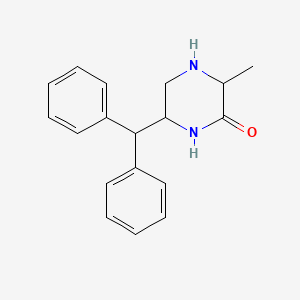

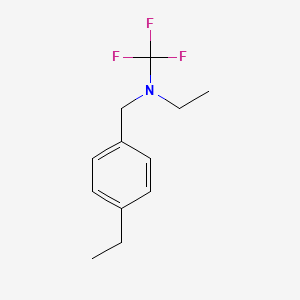
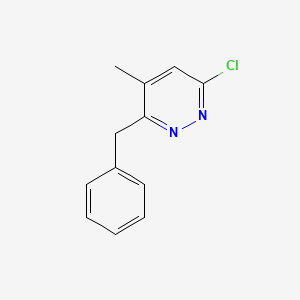
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)

